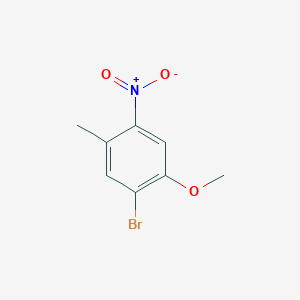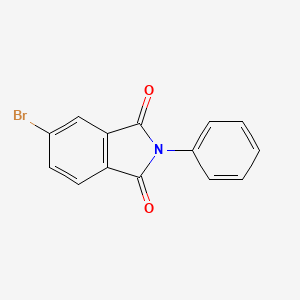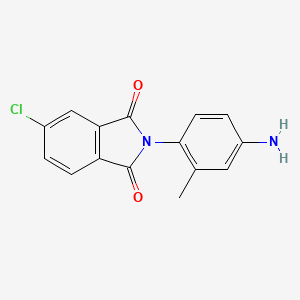![molecular formula C12H10O2 B1594345 [1,1'-Biphenyl]-3,3'-diol CAS No. 612-76-0](/img/structure/B1594345.png)
[1,1'-Biphenyl]-3,3'-diol
Übersicht
Beschreibung
1,1'-Biphenyl]-3,3'-diol, also known as BPD, is a diol compound that is widely used in many scientific fields. It is an important intermediate in the synthesis of various organic compounds, and its unique properties make it an attractive candidate for various scientific applications. BPD has a wide range of uses, including in the synthesis of polymers, in the production of pharmaceuticals, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Electrochromic Systems
[1,1'-Biphenyl]-3,3'-diol derivatives have been explored for their applications in electrochromic systems. Ishigaki et al. (2011) studied biphenyl-2,2'-diylbis(diarylmethanol)s, precursors of unsymmetric biphenylic dications, which exhibit unique tricolor electrochromism with a hysteretic pattern of color change (Ishigaki et al., 2011).
Antioxidant Properties
Lucarini et al. (2001) conducted a thermochemical and kinetic study on a bisphenol antioxidant structurally related to this compound, highlighting its moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).
Chirality Probes
Scafato and Superchi (2010) utilized a biphenyl moiety as a chirality probe in determining the absolute configuration of aliphatic, non-chromophoric diols. This approach is straightforward and reliable for various diols (Scafato & Superchi, 2010).
Asymmetric Catalysis
Superchi et al. (2001) developed a method to assign the absolute configuration of diols using their biphenyldioxolanes, which is quick, simple, and reliable (Superchi et al., 2001).
Molecular Structure Determination
Superchi, Donnoli, and Rosini (1999) demonstrated how the chirality of diols allows for an unambiguous assignment of their absolute configuration using biphenyl boronates (Superchi, Donnoli, & Rosini, 1999).
Enantioselective Synthesis
Soki, Neudörfl, and Goldfuss (2005) synthesized a new chiral diol BISFOL, derived from biphenyl, which showed potential in catalyzing enantioselective additions to aldehydes (Soki, Neudörfl, & Goldfuss, 2005).
Magnetic Properties in Complexes
Filkale and Gangwar (2020) explored the synthesis and magnetic properties of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands (Filkale & Gangwar, 2020).
Metathesis Catalysts
Alexander et al. (2000) synthesized molybdenum imido alkylidene complexes containing [1,1'-Biphenyl]-3,3'-diolates, whichacted as catalysts for enantioselective olefin metathesis reactions (Alexander et al., 2000).
Hetero-Diels-Alder Reactions
Unni, Takenaka, Yamamoto, and Rawal (2005) reported that axially chiral 1,1'-biaryl-2,2'-dimethanol, a family of diols, are effective catalysts for enantioselective hetero-Diels-Alder reactions, functioning similarly to Lewis acids (Unni et al., 2005).
Optical Purity in Chemistry
Taniguchi, Hata, and Uemura (1999) achieved enantiomerically pure cyclic trans-1,2-diols by intramolecular pinacol coupling of planar chiral mono-Cr(CO)3 complexes of biaryls, which are vital for determining optical purity (Taniguchi, Hata, & Uemura, 1999).
Pharmaceutical and Electronic Material Synthesis
Martı́nez-Martı́nez et al. (2017) used a templated C–H bond–breaking approach to transform simple arene feedstocks, including biphenyl, into multi-iodoarenes, which are crucial precursors for high-impact transformations in pharmaceutical and electronic materials (Martı́nez-Martı́nez et al., 2017).
Coordination Chemistry
Ainscough, Brodie, McLachlan, and Brown (1983) studied the interaction of [1,1'-Biphenyl]-2,2'-diol with iron(III), revealing insights into coordination chemistry and molecular structure through X-ray diffraction techniques (Ainscough et al., 1983).
Conformational Analysis
Coluccini, Mazzanti, and Pasini (2010) developed tetraamidic homochiral macrocycles featuring 1,1'-binaphthyl-2,2'-diol derivatives. These compounds served as probes for studying the helical conformation of macrocycles in solution, combining techniques like NMR and CD spectroscopy with computational modeling (Coluccini, Mazzanti, & Pasini, 2010).
Wirkmechanismus
Target of Action
The primary target of [1,1’-Biphenyl]-3,3’-diol is the PD-1/PD-L1 pathway . This pathway plays a crucial role in the immune system, particularly in the regulation of T-cell activity. When PD-1, a protein on the surface of T-cells, binds to PD-L1, a protein on cancer cells, it inhibits the T-cell’s ability to attack the cancer cell .
Mode of Action
[1,1’-Biphenyl]-3,3’-diol interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This inhibition prevents the downregulation of T-cell activity, thereby enhancing the immune response against cancer cells . The compound’s biphenyl moiety is thought to play a key role in this interaction .
Biochemical Pathways
It is known that the compound’s action on the pd-1/pd-l1 pathway can influence various downstream effects, including the activation of t-cells and the immune response against cancer cells .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-3,3’-diol’s action primarily involve the enhancement of the immune response against cancer cells. By inhibiting the PD-1/PD-L1 interaction, the compound prevents the downregulation of T-cell activity, allowing these immune cells to more effectively attack cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,3’-diol. These factors can include the presence of other chemicals, the pH of the environment, temperature, and more . .
Biochemische Analyse
Biochemical Properties
[1,1’-Biphenyl]-3,3’-diol plays a crucial role in biochemical reactions, particularly in the context of oxidative stress responses. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the phenylpropanoid biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL) and biphenyl synthase (BIS). These interactions are essential for the production of biphenyl phytoalexins, which are secondary metabolites with antimicrobial properties .
Cellular Effects
The effects of [1,1’-Biphenyl]-3,3’-diol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, [1,1’-Biphenyl]-3,3’-diol has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to enhanced production of defense-related compounds . This activation results in changes in gene expression that bolster the cell’s defense mechanisms against pathogens.
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-3,3’-diol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in pathogen metabolism, thereby reducing their virulence. Additionally, [1,1’-Biphenyl]-3,3’-diol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-diol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-3,3’-diol remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to [1,1’-Biphenyl]-3,3’-diol in in vitro or in vivo studies has revealed sustained activation of defense pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-3,3’-diol vary with different dosages in animal models. At low doses, it can enhance cellular defense mechanisms without causing significant toxicity. At high doses, [1,1’-Biphenyl]-3,3’-diol may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response without adverse effects .
Metabolic Pathways
[1,1’-Biphenyl]-3,3’-diol is involved in several metabolic pathways, particularly those related to phenylpropanoid biosynthesis. It interacts with enzymes such as PAL and BIS, which are crucial for the production of biphenyl phytoalexins. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, [1,1’-Biphenyl]-3,3’-diol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, [1,1’-Biphenyl]-3,3’-diol may be transported to specific organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-3,3’-diol is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its biochemical effects .
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSBJKDSWXLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031446 | |
| Record name | 3,3'-Biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-76-0, 68334-50-9 | |
| Record name | 3,3′-Dihydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-ar,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068334509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-ar,3-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-Biphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37VMX949P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

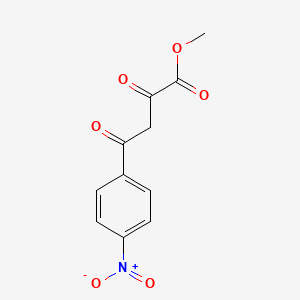
![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)


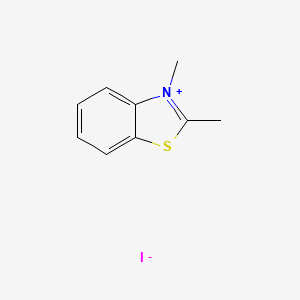

![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1594273.png)
